

Technical Guide: 4-Amino-2,2'-bipyridine (CAS 14151-21-4)

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Compound of Interest

Compound Name: [2,2'-Bipyridin]-4-amine

Cat. No.: B1270683

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of 4-Amino-2,2'-bipyridine (CAS 14151-21-4). The information is compiled for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

4-Amino-2,2'-bipyridine is a heterocyclic amine with the chemical formula $C_{10}H_9N_3$. It belongs to the 2,2'-bipyridine class of compounds, which are widely recognized for their metal-chelating properties and are being investigated for various therapeutic applications, including as anticancer agents.

Table 1: Physicochemical Properties of 4-Amino-2,2'-bipyridine

Property	Value	Source
CAS Number	14151-21-4	N/A
Molecular Formula	C ₁₀ H ₉ N ₃	N/A
Molecular Weight	171.20 g/mol	[1]
Melting Point	128-129 °C	[1]
Boiling Point	403.9 ± 35.0 °C (Predicted)	[1]
Density	1.193 ± 0.06 g/cm ³ (Predicted)	N/A
pKa	7.88 ± 0.18 (Predicted)	N/A
Appearance	Powder	N/A
Storage	2°C - 8°C	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-Amino-2,2'-bipyridine is not readily available in published literature, a plausible and commonly employed synthetic route for amino-functionalized bipyridines involves the reduction of a corresponding nitro-bipyridine precursor. A general methodology, adapted from the synthesis of a related compound, 4,4'-diamino-2,2'-bipyridine, is presented below.

Representative Synthetic Protocol

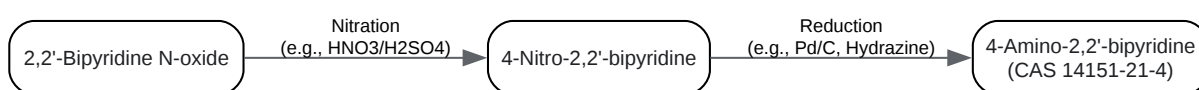
Step 1: Nitration of 2,2'-bipyridine N-oxide

A common precursor for amino-bipyridines is the corresponding nitro-bipyridine. This is often achieved by the nitration of 2,2'-bipyridine N-oxide. The N-oxide is typically prepared by the oxidation of 2,2'-bipyridine.

Step 2: Reduction of 4-Nitro-2,2'-bipyridine

The nitro group of 4-Nitro-2,2'-bipyridine can be reduced to the amine using a variety of reducing agents. A common method involves catalytic hydrogenation.

- Reaction: 4-Nitro-2,2'-bipyridine is dissolved in a suitable solvent, such as ethanol.
- Catalyst: A palladium on carbon (Pd/C) catalyst is added to the solution.
- Reducing Agent: Hydrazine hydrate is added dropwise to the heated reaction mixture.
- Reaction Conditions: The reaction is typically carried out at reflux for several hours.
- Work-up: After the reaction is complete, the mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure, and the resulting solid is purified, often by recrystallization, to yield 4-Amino-2,2'-bipyridine.



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Caption: General synthetic pathway for 4-Amino-2,2'-bipyridine.

Biological Activity and Potential Therapeutic Applications

While direct studies on the biological activity of 4-Amino-2,2'-bipyridine are limited in publicly available research, the broader class of 2,2'-bipyridine derivatives has demonstrated significant potential as anticancer agents.[2] Research on closely related 2,2'-bipyridine derivatives suggests a mechanism of action involving the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[2]

Anticancer Activity of 2,2'-Bipyridine Derivatives

A recent study investigated the anticancer effects of several novel 2,2'-bipyridine derivatives on the human hepatocellular carcinoma cell line, HepG2.[2] The findings from this study provide a strong basis for the potential anticancer properties of 4-Amino-2,2'-bipyridine.

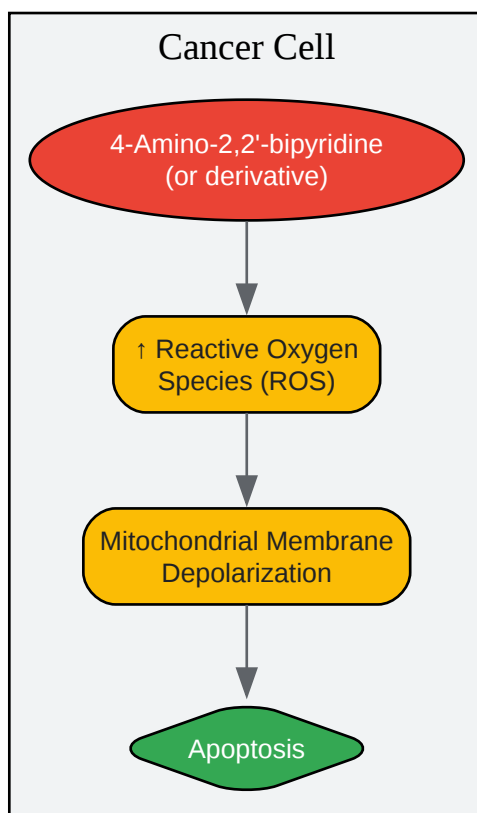
Table 2: In Vitro Anticancer Activity of Representative 2,2'-Bipyridine Derivatives against HepG2 Cells

Compound	IC ₅₀ (µg/mL)	IC ₅₀ (µM)
Derivative 1	0.072 ± 0.002	0.27 ± 0.01
Derivative 2	0.154 ± 0.010	0.43 ± 0.03
Derivative 5	0.071 ± 0.003	0.19 ± 0.01
Derivative 6	0.071 ± 0.002	0.20 ± 0.01

Data extracted from a study on 2,2'-bipyridine derivatives, not specifically 4-Amino-2,2'-bipyridine.[\[2\]](#)

Proposed Mechanism of Action

The anticancer activity of these 2,2'-bipyridine derivatives is believed to be mediated through the intrinsic apoptosis pathway.



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Caption: Proposed mechanism of anticancer action.

This proposed pathway involves:

- Induction of Oxidative Stress: The compound leads to an increase in intracellular reactive oxygen species (ROS).
- Mitochondrial Dysfunction: The elevated ROS levels cause depolarization of the mitochondrial membrane.
- Apoptosis Induction: The disruption of mitochondrial function triggers the apoptotic cell death cascade.

Experimental Protocols

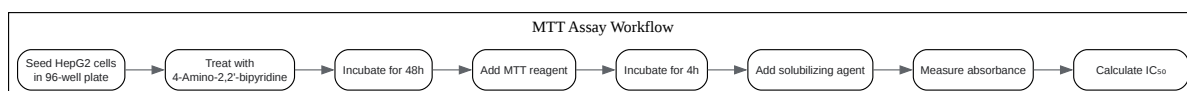
The following are detailed methodologies for key experiments relevant to assessing the anticancer properties of compounds like 4-Amino-2,2'-bipyridine, based on established

protocols used for its derivatives.^[2]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- **Cell Seeding:** HepG2 cells are seeded into 96-well plates at a density of 1×10^4 cells/well and incubated for 24 hours.
- **Compound Treatment:** Cells are treated with various concentrations of the test compound (e.g., 4-Amino-2,2'-bipyridine) and incubated for 48 hours.
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.
- **Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Data Acquisition:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC_{50} value is calculated from the dose-response curve.



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Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection by Hoechst Staining

This method is used to visualize nuclear changes characteristic of apoptosis.

- **Cell Culture and Treatment:** HepG2 cells are grown on coverslips in a 6-well plate and treated with the IC_{50} concentration of the test compound for 48 hours.

- **Fixation:** Cells are fixed with 4% paraformaldehyde.
- **Staining:** The fixed cells are stained with Hoechst 33258 solution.
- **Visualization:** The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

Reactive Oxygen Species (ROS) Measurement

This assay quantifies the level of intracellular ROS.

- **Cell Treatment:** HepG2 cells are treated with the test compound for a specified time.
- **Probe Incubation:** Cells are incubated with a ROS-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescein diacetate).
- **Data Acquisition:** The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates higher levels of ROS.

Mitochondrial Membrane Potential (MMP) Assay

This assay assesses the integrity of the mitochondrial membrane.

- **Cell Staining:** Both control and treated HepG2 cells are stained with a potentiometric fluorescent dye, such as JC-1 or TMRE.
- **Data Acquisition:** The fluorescence is analyzed by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. A shift from red to green fluorescence indicates a loss of MMP.

Conclusion

4-Amino-2,2'-bipyridine (CAS 14151-21-4) is a compound of significant interest due to the established biological activities of the 2,2'-bipyridine scaffold. While direct experimental data on this specific molecule is sparse in the current literature, studies on closely related derivatives

strongly suggest its potential as an anticancer agent. The likely mechanism of action involves the induction of apoptosis through oxidative stress and mitochondrial dysfunction. The experimental protocols provided herein offer a robust framework for the further investigation and characterization of the biological properties of 4-Amino-2,2'-bipyridine for drug discovery and development. Further research is warranted to elucidate the specific activity and signaling pathways of this compound.

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References

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- 2. 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
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